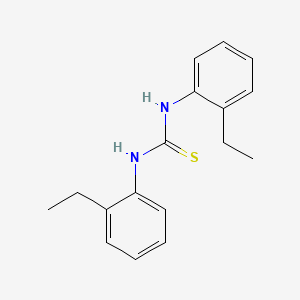

2,2'-Diethylthiocarbanilide

Beschreibung

Historical Context and Evolution of Research on Thiocarbanilides

The investigation of thiocarbanilides, a class of organic compounds characterized by a thiourea (B124793) core with two phenyl groups attached to the nitrogen atoms, has a rich history deeply intertwined with the development of industrial chemistry. The parent compound, thiocarbanilide (B123260) ((C6H5NH)2CS), gained prominence in the early 20th century. wikipedia.org A pivotal moment in its history was the discovery by chemist George Oenslager at B.F. Goodrich that it could significantly accelerate the vulcanization of rubber with sulfur. wikipedia.orgwikipedia.orgsciencehistory.org This discovery was crucial for the commercial viability of both natural and synthetic rubber, transforming the rubber industry. wikipedia.orgsciencehistory.org

Initially, research focused on the synthesis of thiocarbanilide, which is prepared by the reaction of aniline (B41778) and carbon disulfide. wikipedia.org Subsequent research explored its derivatives and their applications. Over time, the focus of thiocarbanilide research expanded beyond its role as a vulcanization accelerator. Scientists began to investigate its chemical reactivity, leading to the discovery that it can be converted to phenyl isothiocyanate through reactions with reagents like phosphorus pentachloride and acetic anhydride. wikipedia.org More recently, studies have delved into the electrochemical properties of thiocarbanilide, particularly its potential as a corrosion inhibitor for metals like high carbon steel in acidic environments. researchgate.netresearchgate.net This evolution from an industrial additive to a subject of diverse chemical inquiry laid the groundwork for the study of its more complex derivatives, including 2,2'-Diethylthiocarbanilide.

Significance of this compound in Contemporary Organic and Inorganic Chemistry

This compound, a derivative of thiocarbanilide with ethyl groups substituted at the ortho positions of both phenyl rings, holds considerable significance in modern chemical research. Its structural features, particularly the presence of the thiourea moiety and the flanking ethylphenyl groups, make it a versatile molecule in both organic and inorganic chemistry.

In organic synthesis, the thiourea functional group in this compound serves as a key building block. Thioureas are known precursors for the synthesis of various heterocyclic compounds and can participate in a range of chemical transformations. The presence of the ethyl groups can influence the molecule's solubility, reactivity, and steric hindrance, allowing for more controlled and selective reactions compared to the parent thiocarbanilide.

In the realm of inorganic and coordination chemistry, this compound and related thiourea derivatives are of great interest as ligands for transition metal complexes. libretexts.orghcpgcollege.edu.in The sulfur and nitrogen atoms of the thiourea core can coordinate to metal centers, forming stable complexes with diverse geometries and electronic properties. wikipedia.orgichem.md The nature of the substituents on the phenyl rings, such as the ethyl groups in this compound, can modulate the electronic and steric environment around the metal center, thereby influencing the catalytic activity, magnetic properties, and spectroscopic signatures of the resulting coordination compounds. ichem.md These complexes have potential applications in catalysis, materials science, and bioinorganic chemistry.

Current Trajectories and Challenges in Academic Inquiry Pertaining to this compound

Current research on this compound is following several key trajectories, driven by the quest for novel materials and more efficient chemical processes. One major area of investigation is its application in the synthesis of advanced coordination polymers and metal-organic frameworks (MOFs). The ability of the thiourea group to bridge multiple metal centers makes it a candidate for constructing complex, multidimensional structures with potential applications in gas storage, separation, and catalysis.

Another significant research direction involves exploring the photophysical and photochemical properties of this compound and its metal complexes. The interplay between the organic ligand and the metal center can lead to interesting electronic transitions and excited-state reactivity, which are being investigated for applications in light-emitting devices, sensors, and photoredox catalysis. nih.gov

Conceptual Framework and Research Objectives for Investigations on this compound

A robust conceptual framework for studying this compound is essential for guiding systematic and impactful research. scribd.comyoutube.comresearchgate.netissuelab.org This framework can be visualized as an input-process-output model.

Inputs: The independent variables in this framework are the structural features of this compound and the reaction conditions. This includes the inherent properties of the molecule (e.g., bond lengths, angles, electronic distribution) and external factors like the choice of metal precursors, solvents, temperature, and pressure. youtube.com

Process: The central part of the framework encompasses the chemical transformations and physical processes that this compound undergoes. This includes its participation in organic reactions (e.g., cyclizations, additions) and its coordination to metal ions to form complexes. mdpi.com Key aspects to investigate here are the reaction kinetics, mechanisms, and thermodynamics.

Outputs: The dependent variables are the properties and potential applications of the resulting products. This includes the structural, spectroscopic, electrochemical, and magnetic properties of new organic molecules or coordination complexes derived from this compound. The ultimate goal is to correlate these properties with potential applications in areas like catalysis, materials science, or as functional molecular units.

Based on this framework, the primary research objectives for investigations on this compound are:

To systematically synthesize and characterize novel organic compounds and metal complexes derived from this compound.

To elucidate the structure-property relationships that govern the chemical and physical behavior of these new materials.

To explore the potential applications of these materials in targeted areas, such as catalysis, sensing, or advanced materials.

To develop a deeper understanding of the fundamental principles of coordination chemistry and organic synthesis through the study of this specific compound and its derivatives.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₁₇H₂₀N₂S | chemeo.comchemeo.com | |

| Molecular Weight | 284.42 | g/mol | chemeo.com |

| Normal Melting Point (T_fus) | Not Available | K | chemeo.com |

| Normal Boiling Point (T_boil) | Not Available | K | chemeo.com |

| Octanol/Water Partition Coefficient (logP_oct/wat) | 5.3 | chemeo.com | |

| McGowan's Characteristic Volume (McVol) | 243.7 | ml/mol | chemeo.com |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

5395-94-8 |

|---|---|

Molekularformel |

C17H20N2S |

Molekulargewicht |

284.4 g/mol |

IUPAC-Name |

1,3-bis(2-ethylphenyl)thiourea |

InChI |

InChI=1S/C17H20N2S/c1-3-13-9-5-7-11-15(13)18-17(20)19-16-12-8-6-10-14(16)4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,20) |

InChI-Schlüssel |

WYMLGVPROUZGCI-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=CC=C1NC(=S)NC2=CC=CC=C2CC |

Herkunft des Produkts |

United States |

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 2,2 Diethylthiocarbanilide

Mechanistic Investigations of Substitution Reactions Involving 2,2'-Diethylthiocarbanilide

The mechanistic pathways of substitution reactions involving this compound are of significant interest in understanding its chemical behavior. These reactions can be broadly categorized into nucleophilic and electrophilic substitutions, with the specific mechanism often dictated by the nature of the reacting species and the reaction conditions.

In nucleophilic substitution reactions, a nucleophile attacks the this compound molecule, leading to the displacement of a leaving group. The reaction mechanism can proceed through two primary pathways: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). rsc.org In an S_N1 reaction, the rate-determining step is the unimolecular dissociation of the substrate to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. rsc.org Conversely, the S_N2 mechanism involves a single concerted step where the nucleophile attacks the substrate at the same time as the leaving group departs. rsc.org The stereochemistry of the reaction is a key indicator of the underlying mechanism, with S_N2 reactions typically resulting in an inversion of configuration at the reaction center. rsc.org

Detailed mechanistic investigations may involve computational studies to model the reaction pathways and determine the energetics of transition states and intermediates, providing a deeper understanding of the factors that control the reaction's outcome. researchgate.net

Analysis of Electrophilic and Nucleophilic Processes of the this compound Scaffold

The this compound scaffold exhibits both electrophilic and nucleophilic characteristics, which are central to its reactivity. The nucleophilicity of the molecule is primarily attributed to the lone pairs of electrons on the sulfur and nitrogen atoms. The sulfur atom, in particular, can act as a soft nucleophile, readily participating in reactions with soft electrophiles. The nitrogen atoms, while also nucleophilic, may have their reactivity modulated by the electronic effects of the attached ethyl and phenyl groups.

Conversely, the electrophilic nature of the this compound scaffold is centered on the thiocarbonyl carbon atom (C=S). This carbon is electron-deficient due to the electronegativity of the neighboring sulfur and nitrogen atoms, making it susceptible to attack by nucleophiles. The aromatic rings can also undergo electrophilic aromatic substitution, with the ethyl groups acting as activating groups and directing incoming electrophiles to the ortho and para positions.

Oxidation and Reduction Pathways of the Thiocarbanilide (B123260) Moiety in this compound

The thiocarbanilide moiety in this compound is redox-active and can undergo both oxidation and reduction reactions. preparatorychemistry.comgermanna.edu

Oxidation: Oxidation of the thiocarbanilide can occur at the sulfur atom. preparatorychemistry.com Mild oxidizing agents can convert the thiocarbonyl group (C=S) to a sulfoxide (B87167) (C=S=O). Stronger oxidizing agents can lead to further oxidation to a sulfone (C=S(=O)2) or even cleavage of the C-S bond. The oxidation process involves the loss of electrons from the sulfur atom and an increase in its oxidation state. github.io The specific products formed will depend on the nature of the oxidizing agent and the reaction conditions.

Reduction: Reduction of the thiocarbanilide moiety typically targets the thiocarbonyl group. germanna.edu Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) can reduce the C=S double bond to a methylene (B1212753) group (-CH2-), yielding the corresponding substituted thiourea (B124793). This process involves the gain of electrons and a decrease in the oxidation state of the carbon and sulfur atoms. preparatorychemistry.com The mechanism of reduction may involve the formation of intermediate species that are subsequently protonated.

The redox behavior of this compound is important in various applications, including its potential role in certain industrial processes. The ability to control the oxidation state of the thiocarbanilide moiety allows for the synthesis of a range of derivatives with different chemical and physical properties.

Photochemical Transformations of this compound

When exposed to light, this compound can undergo various photochemical transformations. nih.gov These reactions are initiated by the absorption of photons, which promotes the molecule to an electronically excited state. From this excited state, a number of reaction pathways can become accessible.

One common photochemical process is E-Z (or cis-trans) isomerization around the C-N bonds of the thiocarbanilide core, if applicable. scielo.org.mx This process can be facilitated by the absorption of light, leading to a temporary weakening of the double bond character and allowing for rotation. mdpi.com

Another potential photochemical reaction is intramolecular cyclization. Upon photoexcitation, the aromatic rings may undergo cyclization to form new ring systems. This type of reaction is often observed in molecules containing multiple aromatic moieties.

Furthermore, in the presence of photosensitizers or reactive oxygen species, indirect photochemical transformations can occur. nih.gov For instance, singlet oxygen, generated by a photosensitizer, can react with the electron-rich thiocarbanilide moiety. nih.gov The specific photochemical products will depend on factors such as the wavelength of light used, the solvent, and the presence of other reactive species. Computational studies can provide insights into the excited state dynamics and the feasibility of different photochemical pathways. mdpi.com

Kinetic Studies and Rate Law Determination for Reactions Involving this compound

Kinetic studies are essential for understanding the mechanisms of reactions involving this compound and for quantifying their rates. mpg.de By systematically varying the concentrations of reactants and monitoring the reaction progress over time, the rate law for a particular reaction can be determined. doubtnut.comdoubtnut.comyoutube.com The rate law is a mathematical expression that relates the rate of a reaction to the concentrations of the reactants, each raised to a power known as the order of the reaction with respect to that reactant. youtube.com

For a hypothetical reaction of this compound (DETC) with a reagent 'X', the rate law might take the form:

Rate = k[DETC]^m[X]^n

where:

'k' is the rate constant

'[DETC]' and '[X]' are the molar concentrations of the reactants

'm' and 'n' are the reaction orders with respect to DETC and X, respectively.

The determination of the rate law provides valuable information about the reaction mechanism. ufrgs.br For example, if the reaction is found to be first order with respect to this compound and zero order with respect to another reactant, it suggests that the rate-determining step involves only the this compound molecule. doubtnut.com

Table of Hypothetical Kinetic Data:

| Experiment | [DETC] (mol/L) | [X] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻³ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻³ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻³ |

By conducting experiments at different temperatures, the activation energy (Ea) for the reaction can be determined using the Arrhenius equation. researchgate.net This provides further insight into the energy barrier that must be overcome for the reaction to occur.

Thermal Stability and Decomposition Mechanisms of this compound

The thermal stability of this compound is a critical parameter, particularly for its storage and application in processes that involve elevated temperatures. Thermogravimetric analysis (TGA) is a common technique used to evaluate thermal stability. researchgate.net TGA measures the change in mass of a sample as a function of temperature. The onset temperature of decomposition is a key indicator of the material's thermal stability. chemrxiv.org

The decomposition of this compound at elevated temperatures likely proceeds through a complex series of reactions. The weaker bonds in the molecule are expected to break first. The C-N and C-S bonds in the thiocarbanilide core are potential sites for initial cleavage. The decomposition mechanism could involve homolytic cleavage, leading to the formation of radical intermediates, or heterolytic cleavage, resulting in ionic species.

The decomposition products will depend on the specific conditions, such as the temperature and the presence of oxygen. In an inert atmosphere, pyrolysis may lead to the formation of various smaller molecules, including substituted anilines, isothiocyanates, and hydrocarbons from the ethyl groups. conicet.gov.ar In the presence of air or oxygen, oxidative decomposition will occur, leading to the formation of oxides of carbon, nitrogen, and sulfur. mdpi.com

Differential scanning calorimetry (DSC) can be used to study the thermal transitions, such as melting and decomposition, and to determine the enthalpy changes associated with these processes. chemrxiv.org The combination of TGA and techniques like mass spectrometry or Fourier-transform infrared spectroscopy (FTIR) coupled to the TGA instrument can help to identify the volatile decomposition products and elucidate the decomposition pathway. conicet.gov.ar

Advanced Spectroscopic and Structural Characterization of 2,2 Diethylthiocarbanilide

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in 2,2'-Diethylthiocarbanilide

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. These methods probe the vibrational energy levels of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies. edinst.com

FT-IR Spectroscopy

In FT-IR spectroscopy, infrared radiation is passed through a sample, and the frequencies at which radiation is absorbed correspond to the vibrational frequencies of the bonds within the molecule. specac.com For this compound, the FT-IR spectrum reveals several key absorptions:

N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine groups. specac.com The broadness of this peak can indicate the presence of hydrogen bonding. specac.com

C-H Stretching: Aromatic C-H stretching vibrations are typically observed between 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl groups appears just below 3000 cm⁻¹. vscht.cz

C=S Stretching (Thiourea Core): The thiocarbonyl (C=S) group, central to the thiocarbanilide (B123260) structure, exhibits a characteristic stretching vibration. This peak is typically found in the range of 1300-1100 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds are expected in the 1250-1020 cm⁻¹ region. scribd.com

Aromatic C=C Stretching: The presence of the phenyl rings is confirmed by sharp peaks in the 1600-1450 cm⁻¹ region, corresponding to C=C stretching vibrations within the aromatic rings. vscht.cz

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, where the frequency shift of the scattered light corresponds to the vibrational modes of the molecule. edinst.com For a vibrational mode to be Raman active, a change in the molecule's polarizability must occur during the vibration. edinst.com Key Raman active modes for this compound would include the symmetric vibrations of the aromatic rings and the C=S bond. The analysis of Raman spectra can be enhanced by chemometric methods to differentiate between similar structures. researchgate.net

| Functional Group | FT-IR Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H | 3200-3400 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H | < 3000 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| C=S | 1300-1100 | Stretching |

| C-N | 1250-1020 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. nanoqam.ca By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, a detailed picture of the molecular structure can be constructed. digitaloceanspaces.com

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For this compound, the expected signals would be:

Aromatic Protons: The protons on the two phenyl rings will appear in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The splitting pattern of these signals can provide information about the substitution pattern on the rings.

N-H Proton: The proton attached to the nitrogen atom will likely appear as a broad singlet, with its chemical shift influenced by factors like solvent and concentration.

Ethyl Group Protons: The two ethyl groups will each give rise to two sets of signals:

A quartet for the methylene (B1212753) (-CH₂-) protons, due to coupling with the adjacent methyl protons.

A triplet for the methyl (-CH₃) protons, due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum of this compound, each non-equivalent carbon atom will produce a single peak. The expected signals include:

Thiocarbonyl Carbon (C=S): This carbon is highly deshielded and will appear at a significantly downfield chemical shift, typically in the range of 180-200 ppm.

Aromatic Carbons: The carbon atoms of the phenyl rings will resonate in the aromatic region, generally between 110 and 150 ppm. bhu.ac.in The number of signals will depend on the symmetry of the molecule.

Ethyl Group Carbons: The methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl groups will appear in the aliphatic region of the spectrum, typically below 40 ppm. bhu.ac.in

| Proton Type | ¹H NMR Chemical Shift (ppm) | Multiplicity | Carbon Type | ¹³C NMR Chemical Shift (ppm) |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet | Thiocarbonyl (C=S) | 180 - 200 |

| Amine (N-H) | Variable | Singlet (broad) | Aromatic (Ar-C) | 110 - 150 |

| Methylene (-CH₂-) | ~3.5 - 4.0 | Quartet | Methylene (-CH₂-) | ~40 - 50 |

| Methyl (-CH₃-) | ~1.2 - 1.5 | Triplet | Methyl (-CH₃-) | ~10 - 20 |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. savemyexams.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uk

When this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M⁺•). chemguide.co.uk This molecular ion is often unstable and can break apart into smaller, charged fragments. msu.edu The pattern of these fragments provides a "fingerprint" that can be used to identify the compound. savemyexams.com

Key fragmentation pathways for this compound would likely involve:

Cleavage of the C-N bond: This would lead to the formation of ions corresponding to the diethylaminophenyl group and the isothiocyanate fragment.

Loss of an ethyl group: Fragmentation could occur with the loss of a C₂H₅ radical, resulting in a fragment ion with a mass 29 units less than the molecular ion. savemyexams.com

Cleavage adjacent to the thiocarbonyl group: This can lead to the formation of various fragment ions.

The precise mass of the molecular ion, determined by high-resolution mass spectrometry (HRMS), can be used to confirm the elemental composition of this compound. uni-saarland.de

| Ion | Description | Potential m/z |

| [M]⁺• | Molecular Ion | Calculated Molecular Weight |

| [M - 29]⁺ | Loss of an ethyl group (•C₂H₅) | MW - 29 |

| [C₉H₁₁N]⁺• | Diethylaniline fragment | 133 |

| [C₇H₅NS]⁺• | Phenyl isothiocyanate fragment | 135 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment of this compound

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. shu.ac.uk The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. pharmatutor.org This technique is particularly useful for analyzing compounds with chromophores, which are functional groups containing valence electrons with low excitation energies. shu.ac.uk

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to electronic transitions within its aromatic rings and the thiourea (B124793) core. The key transitions are:

π → π* transitions: These transitions involve the excitation of electrons from a π bonding orbital to a π* antibonding orbital. pharmatutor.org They are typically observed in compounds with double or triple bonds and aromatic systems. For this compound, these transitions arising from the phenyl rings and the C=S bond would result in strong absorption bands.

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to a π* antibonding orbital. pharmatutor.org These transitions are generally less intense than π → π* transitions. pharmatutor.org

The position and intensity of these absorption bands provide information about the extent of conjugation in the molecule. The presence of the two phenyl rings in conjugation with the thiourea moiety will influence the wavelength of maximum absorption (λₘₐₓ).

| Electronic Transition | Description | Expected Wavelength Region |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | Shorter wavelength, high intensity |

| n → π | Excitation of a non-bonding electron to a π antibonding orbital. | Longer wavelength, low intensity |

X-ray Diffraction (XRD) for Crystalline Structure Determination of this compound and its Molecular Complexes

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. tcd.ie When a beam of X-rays strikes a crystal, the rays are scattered by the electrons of the atoms, and the scattered waves interfere with each other to produce a diffraction pattern. tcd.ie The angles and intensities of the diffracted beams can be used to calculate the positions of the atoms within the crystal lattice, according to Bragg's Law (nλ = 2d sinθ). utoledo.edu

For this compound, single-crystal XRD analysis can provide precise information about:

Bond lengths and angles: The exact distances between atoms and the angles between bonds can be determined with high accuracy.

Conformation: The spatial arrangement of the phenyl rings and ethyl groups relative to the central thiourea core can be elucidated.

Intermolecular interactions: The analysis can reveal details about hydrogen bonding (involving the N-H groups), van der Waals forces, and π-π stacking interactions between the aromatic rings, which govern the packing of the molecules in the crystal.

In cases where single crystals are not available, powder XRD can be used. rsc.org While providing less detailed information than single-crystal XRD, powder XRD is useful for identifying the crystalline phases present and can be combined with other techniques like solid-state NMR and computational modeling to solve complex structures. rsc.org

Application of Advanced Spectroscopic Techniques for Dynamic Structural Probing of this compound

Advanced spectroscopic techniques can be employed to study the dynamic behavior of this compound, such as conformational changes and intermolecular interactions in solution or in response to external stimuli.

Variable Temperature NMR (VT-NMR): By recording NMR spectra at different temperatures, it is possible to study dynamic processes such as the interconversion between different conformers. bhu.ac.in For this compound, VT-NMR could be used to investigate the rotational barriers around the C-N bonds.

2D NMR Techniques: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about which protons are close to each other in space, helping to determine the preferred conformation in solution.

Time-Resolved Spectroscopy: Techniques like time-resolved infrared or fluorescence spectroscopy can be used to study the excited-state dynamics of the molecule following photoexcitation. This can provide insights into processes such as energy transfer and relaxation pathways.

In-situ Raman Spectroscopy: This technique allows for the monitoring of structural changes in real-time, for example, during a chemical reaction or a phase transition. horiba.com

By combining these advanced spectroscopic methods, a comprehensive understanding of both the static and dynamic structural properties of this compound can be achieved.

Theoretical and Computational Chemistry Studies on 2,2 Diethylthiocarbanilide

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors for 2,2'-Diethylthiocarbanilide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound at the electronic level. These computational methods, rooted in quantum mechanics, provide insights into the electronic structure, which governs the molecule's stability, reactivity, and spectroscopic characteristics. numberanalytics.comresearchoutreach.org

The electronic structure of a molecule is described by the arrangement of its electrons in various molecular orbitals. researchoutreach.org For this compound, calculations would typically involve determining the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally indicates higher reactivity. researchgate.net

Reactivity descriptors, derived from the electronic structure calculations, offer a quantitative measure of a molecule's chemical behavior. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule, which can be approximated by the negative of the HOMO energy (-EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule, approximated by the negative of the LUMO energy (-ELUMO).

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω): An indicator of a molecule's electrophilic character, calculated as χ² / (2η).

Table 1: Calculated Reactivity Descriptors for a Hypothetical Thiocarbanilide (B123260) Derivative

| Descriptor | Formula | Typical Value (eV) |

| HOMO Energy (EHOMO) | - | -6.2 |

| LUMO Energy (ELUMO) | - | -1.8 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.4 |

| Ionization Potential (I) | -EHOMO | 6.2 |

| Electron Affinity (A) | -ELUMO | 1.8 |

| Electronegativity (χ) | (I + A) / 2 | 4.0 |

| Chemical Hardness (η) | (I - A) / 2 | 2.2 |

Note: The values in this table are illustrative for a generic thiocarbanilide and would need to be specifically calculated for this compound using appropriate quantum chemical methods.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. readthedocs.iobiorxiv.org For this compound, MD simulations can provide detailed insights into its conformational landscape and the nature of its intermolecular interactions, which are crucial for understanding its physical properties and behavior in different environments.

The conformational landscape of a molecule refers to the collection of all possible three-dimensional arrangements of its atoms that can be achieved through rotation around single bonds. scribd.com this compound possesses considerable conformational flexibility due to the rotation around several single bonds, including the C-N bonds of the thiourea (B124793) core and the C-C bonds of the ethyl groups. MD simulations can explore these rotational degrees of freedom, revealing the most stable conformers and the energy barriers between them. ethz.chmdpi.com This is achieved by solving Newton's equations of motion for the atoms in the molecule, allowing the system to evolve over time and sample different conformations. readthedocs.io The resulting trajectory provides a dynamic picture of the molecule's flexibility.

Intermolecular interactions play a critical role in the condensed-phase behavior of this compound, influencing properties such as its melting point, solubility, and crystal packing. MD simulations can model these interactions explicitly. Key intermolecular forces that would be investigated include:

Van der Waals interactions: These are ubiquitous, non-specific attractions and repulsions between atoms.

Hydrogen bonding: The N-H groups of the thiourea core can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. These interactions would be particularly important in protic solvents or in the solid state.

π-π stacking: The aromatic phenyl rings can stack on top of each other, leading to attractive interactions that can influence the aggregation and crystal structure of the molecule.

By simulating a system containing multiple molecules of this compound, often in the presence of a solvent, MD can be used to predict how these molecules will arrange themselves and interact with each other and their environment. uinjkt.ac.id This can provide insights into the formation of dimers or larger aggregates in solution. biorxiv.org

Computational Modeling of Reaction Pathways and Transition States for this compound Transformations

Computational modeling provides a powerful lens through which to investigate the chemical transformations of this compound. By mapping out reaction pathways and identifying the associated transition states, these models can elucidate reaction mechanisms, predict reaction rates, and guide the synthesis of new derivatives.

A reaction pathway, or reaction coordinate, describes the energetic changes that occur as reactants are converted into products. youtube.com For a given transformation of this compound, computational methods can be used to calculate the energy of the system at various points along this pathway. The highest point on this energy profile corresponds to the transition state, which is an unstable, fleeting molecular arrangement that represents the energy barrier that must be overcome for the reaction to proceed. youtube.com

The structure and energy of the transition state are critical for understanding the kinetics of a reaction. A lower transition state energy implies a faster reaction rate. Computational methods can be employed to locate the geometry of the transition state and calculate its energy. This information is invaluable for understanding how changes in the structure of this compound, such as the introduction of different substituents, might affect its reactivity.

For example, in the synthesis of metal complexes involving this compound as a ligand, computational modeling could be used to explore the mechanism of coordination. This might involve modeling the approach of the metal ion to the thiourea core, the breaking of existing bonds, and the formation of new metal-ligand bonds. The calculations could help to determine whether the coordination occurs through the sulfur atom, the nitrogen atoms, or both, and could identify the most favorable pathway for the reaction.

Similarly, if this compound were to undergo a chemical modification, such as oxidation or substitution, computational modeling could be used to predict the most likely site of reaction and the energy barrier associated with the transformation. This predictive capability can save significant time and resources in the laboratory by allowing researchers to focus on the most promising reaction conditions.

In Silico Prediction and Interpretation of Spectroscopic Data for this compound

In silico prediction of spectroscopic data is a valuable tool in modern chemistry that allows for the theoretical calculation of various types of spectra, which can then be compared with experimental results to confirm the structure and properties of a molecule like this compound. frontiersin.orgnsf.gov This computational approach can aid in the interpretation of complex spectra and provide insights that may not be readily apparent from experimental data alone. unibo.it

The most common types of spectra that can be predicted computationally include:

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. Computational methods, typically based on density functional theory (DFT), can calculate the frequencies and intensities of the vibrational modes. frontiersin.org For this compound, this would allow for the assignment of specific peaks in the experimental IR and Raman spectra to particular bond stretches, bends, and torsions within the molecule. For example, the characteristic C=S stretching frequency and the N-H bending vibrations could be identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the structure of organic molecules. Computational methods can predict the chemical shifts of the various nuclei (e.g., ¹H, ¹³C) in this compound. These predictions are based on the calculated electronic environment around each nucleus. By comparing the predicted and experimental chemical shifts, the assignment of signals in the NMR spectrum can be confirmed.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common method used to calculate the energies and intensities of these transitions. For this compound, the predicted UV-Vis spectrum would show the wavelengths at which the molecule absorbs light, which correspond to the promotion of electrons from occupied to unoccupied molecular orbitals.

The process of in silico spectroscopic prediction typically involves first optimizing the geometry of the molecule using a suitable level of theory. Then, the relevant spectroscopic properties are calculated based on this optimized structure. The accuracy of the predicted spectra depends on the chosen computational method and basis set. frontiersin.org By comparing the in silico spectra with experimental data, researchers can gain a high degree of confidence in their structural assignments and a deeper understanding of the molecule's properties. unibo.it

Application of Machine Learning Algorithms in Predicting Chemical Behavior of this compound

Machine learning (ML) is rapidly emerging as a powerful tool in computational chemistry, offering the potential to predict the chemical behavior of molecules like this compound with greater speed and efficiency than traditional quantum mechanical methods. rsc.orgacs.org ML algorithms can be trained on large datasets of known molecules and their properties to learn the complex relationships between molecular structure and chemical behavior. worktribe.com

For this compound and its derivatives, ML models could be applied in several ways:

Prediction of Physicochemical Properties: ML models can be trained to predict a wide range of properties, such as solubility, melting point, and partition coefficient. fortunejournals.comnih.gov This is typically done by representing the molecule using a set of numerical descriptors (fingerprints) and then using an algorithm, such as a neural network or a random forest, to learn the relationship between these descriptors and the property of interest.

Prediction of Biological Activity: If this compound is being investigated for potential biological applications, ML models can be used to predict its activity against a particular biological target. acs.org This involves training a model on a dataset of compounds with known activities and then using the model to predict the activity of new, untested compounds. This can significantly accelerate the drug discovery process by prioritizing the most promising candidates for experimental testing. worktribe.com

Prediction of Reaction Outcomes: ML is also being used to predict the outcomes of chemical reactions, including reaction yields and the formation of side products. arxiv.orgchemrxiv.org For transformations involving this compound, an ML model could be trained on a database of similar reactions to predict the likelihood of a successful reaction under different conditions.

The development of accurate ML models requires large, high-quality datasets for training. worktribe.com As more experimental data becomes available for thiourea derivatives, the predictive power of ML models for this class of compounds will continue to improve. The integration of ML with traditional computational chemistry methods, known as Δ-learning, is also a promising approach that combines the accuracy of quantum mechanics with the speed of machine learning. rsc.org

Coordination Chemistry and Ligand Properties of 2,2 Diethylthiocarbanilide

Investigation of Coordination Modes and Binding Affinities of 2,2'-Diethylthiocarbanilide as a Ligand

This compound, a thiourea (B124793) derivative, exhibits versatile coordination behavior, acting as a ligand for various metal ions. The primary donor atoms involved in coordination are the sulfur and nitrogen atoms of the thiocarbamide core. The specific coordination mode depends on several factors, including the metal ion's nature, the reaction conditions, and the presence of other ligands.

Generally, thiourea and its derivatives can coordinate to a metal center in a monodentate fashion through the sulfur atom or in a bridging manner, linking two metal centers. The lone pair of electrons on the sulfur atom makes it a soft donor, favoring coordination with soft metal ions. The nitrogen atoms can also participate in coordination, leading to chelation, although this is less common for simple thiourea derivatives. The presence of the ethyl groups on the phenyl rings in this compound can introduce steric hindrance, influencing the preferred coordination geometry.

The binding affinity of this compound to different metal ions is a critical aspect of its coordination chemistry. The stability of the resulting metal complexes is quantified by their formation constants. While specific binding affinity data for this compound is not extensively documented in readily available literature, general principles of coordination chemistry can provide insights. The affinity is expected to follow the Irving-Williams series for divalent metal ions, with the stability of the complexes generally increasing across the first-row transition metals.

The binding affinity is also influenced by the HSAB (Hard and Soft Acids and Bases) principle. As a soft ligand due to the sulfur donor, this compound is expected to form more stable complexes with soft metal ions like Ag(I), Hg(II), and Cd(II). For borderline metal ions like Ni(II), Cu(II), and Zn(II), the binding affinity will be moderate. mdpi.com The nature of the solvent and the pH of the medium also play a significant role in determining the binding affinity and the speciation of the complexes in solution. mdpi.com

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the binding modes and estimate the binding affinities of this compound with various metal ions. nih.govnih.gov These studies can provide valuable information on the geometric and electronic factors governing the stability and reactivity of the metal complexes.

Synthesis and Comprehensive Characterization of Metal Complexes Formed with this compound (e.g., Ni(II) complexes)

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent depends on the solubility of the reactants and the desired crystalline product. Common solvents include ethanol (B145695), methanol, and acetonitrile (B52724). nih.govjocpr.com The stoichiometry of the reactants is crucial in determining the final product, as it can influence the coordination number and geometry of the resulting complex.

For instance, the synthesis of a Ni(II) complex with this compound could be achieved by mixing an ethanolic solution of nickel(II) chloride with a stoichiometric amount of the ligand. The reaction mixture is often stirred and may require heating to facilitate the complex formation. The resulting complex can then be isolated by filtration, washed, and dried.

Comprehensive characterization of the synthesized complexes is essential to determine their structure and properties. A combination of analytical and spectroscopic techniques is typically employed:

Elemental Analysis (C, H, N, S): This technique provides the empirical formula of the complex, confirming the metal-to-ligand ratio. hivnursing.net

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. A shift in the C=S and C-N stretching frequencies in the complex compared to the free ligand indicates the involvement of the sulfur and nitrogen atoms in coordination. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands. researchgate.net This data can help in elucidating the geometry of the complex. For example, octahedral and tetrahedral Ni(II) complexes exhibit characteristic absorption bands.

Magnetic Susceptibility Measurements: This measurement helps to determine the magnetic moment of the complex, which in turn provides information about the number of unpaired electrons and the geometry of the complex. jocpr.com

| Technique | Information Obtained |

| Elemental Analysis | Empirical formula, metal-to-ligand ratio |

| Infrared Spectroscopy | Identification of donor atoms (S, N) |

| UV-Visible Spectroscopy | Electronic transitions, coordination geometry |

| Magnetic Susceptibility | Magnetic moment, number of unpaired electrons |

| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles |

Analysis of Electronic Structure and Bonding in this compound Metal Complexes

The electronic structure and bonding in metal complexes of this compound can be described using a combination of ligand field theory and molecular orbital (MO) theory. libretexts.org The interaction between the metal d-orbitals and the ligand orbitals leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. libretexts.org

The sulfur and nitrogen atoms of this compound act as the primary donor sites. The sulfur atom, with its lone pairs, can form a σ-bond with a suitable metal d-orbital. Additionally, the filled p-orbitals of the sulfur atom can participate in π-bonding with the metal d-orbitals, leading to a metal-to-ligand or ligand-to-metal charge transfer. The nature of this π-interaction depends on the relative energies of the metal and ligand orbitals.

In the case of a Ni(II) complex, which has a d⁸ electron configuration, the electronic structure will be determined by the geometry of the complex. In an octahedral field, the d-orbitals split into t₂g and e_g sets. The eight d-electrons will fill these orbitals according to Hund's rule and the Pauli exclusion principle. The energy difference between these sets of orbitals, known as the ligand field splitting parameter (Δo), can be determined from the UV-Visible spectrum of the complex. libretexts.org

Computational studies, such as Density Functional Theory (DFT), are invaluable for a more detailed analysis of the electronic structure. rsc.org These calculations can provide insights into:

The energies and compositions of the molecular orbitals.

The nature of the metal-ligand bond (covalent vs. ionic character).

The distribution of electron density within the complex.

The prediction of spectroscopic and magnetic properties.

The bonding in these complexes is a result of the overlap between the metal's d-orbitals and the ligand's orbitals. libretexts.org The strength and nature of these bonds influence the stability and reactivity of the complex.

Chirality and Stereochemical Aspects in this compound Coordination Compounds

Chirality in coordination compounds can arise from several sources, including the presence of chiral ligands or the specific arrangement of achiral ligands around a metal center. numberanalytics.com this compound itself is an achiral molecule. However, its coordination to a metal center can lead to the formation of chiral complexes.

For instance, in an octahedral complex with the general formula [M(L)₂(X)₂], where L is a bidentate ligand like this compound (assuming it acts as a chelate) and X is a monodentate ligand, geometric isomers (cis and trans) can exist. The cis isomer is chiral and can exist as a pair of enantiomers (Δ and Λ isomers). libretexts.org

The study of stereochemical aspects in these coordination compounds is important as it can influence their physical and chemical properties, including their reactivity and potential applications in areas like asymmetric catalysis. researchgate.net The separation and characterization of stereoisomers can be achieved using techniques such as chiral chromatography and circular dichroism (CD) spectroscopy. libretexts.org

| Type of Isomerism | Description | Example |

| Geometric Isomerism | Different spatial arrangements of ligands. | cis and trans isomers of [M(L)₂(X)₂] |

| Optical Isomerism | Non-superimposable mirror images (enantiomers). | Δ and Λ isomers of a chiral complex |

Ligand Exchange and Rearrangement Reactions within this compound Metal Complexes

Metal complexes containing this compound can undergo ligand exchange reactions, where one or more of the coordinated ligands are replaced by other ligands. crunchchemistry.co.uksavemyexams.com The rate and mechanism of these reactions depend on several factors, including the nature of the metal ion, the incoming and leaving ligands, and the reaction conditions. libretexts.org

Ligand exchange reactions can proceed through different mechanisms, such as associative, dissociative, or interchange pathways. catalysis.blog An associative mechanism involves the formation of an intermediate with a higher coordination number, while a dissociative mechanism proceeds through an intermediate with a lower coordination number. libretexts.org

For example, a complex of this compound might react with a stronger chelating agent, leading to the displacement of the thiocarbanilide (B123260) ligand. The thermodynamics of the reaction will be governed by the relative stabilities of the initial and final complexes.

Rearrangement reactions involve a change in the coordination geometry of the complex without a change in its composition. These reactions can be triggered by changes in temperature, pressure, or the solvent. For instance, a square planar complex might undergo rearrangement to a tetrahedral geometry.

The kinetics of these ligand exchange and rearrangement reactions can be studied using techniques such as stopped-flow spectrophotometry and NMR spectroscopy. inorgchemres.org Understanding these reactions is crucial for predicting the stability and reactivity of this compound complexes in various chemical environments.

Integration of this compound into Supramolecular Architectures

Supramolecular chemistry focuses on the design and synthesis of large, well-defined structures held together by non-covalent interactions. tue.nl this compound, with its potential for hydrogen bonding through the N-H groups and π-π stacking interactions through the phenyl rings, can be a valuable building block for the construction of supramolecular architectures.

The metal complexes of this compound can also serve as nodes in the formation of coordination polymers or metal-organic frameworks (MOFs). By using appropriate bridging ligands in conjunction with the thiocarbanilide complex, extended one-, two-, or three-dimensional structures can be assembled.

These supramolecular assemblies can exhibit interesting properties, such as porosity, host-guest chemistry, and catalytic activity, making them promising materials for applications in gas storage, separation, and sensing. The integration of this compound into these complex systems opens up new avenues for the design of functional materials with tailored properties.

Derivatization Strategies and Advanced Synthetic Transformations of 2,2 Diethylthiocarbanilide

Systematic Functionalization of the Thiocarbanilide (B123260) Core of 2,2'-Diethylthiocarbanilide

The thiocarbanilide core, characterized by the N-C(S)-N linkage, is the primary site for reactivity and functionalization. The sulfur atom, with its lone pairs of electrons, acts as a soft nucleophile, while the nitrogen-bound protons exhibit acidic character, enabling various transformations.

Key functionalization strategies for the thiourea (B124793) core include:

S-Alkylation and S-Acylation: The nucleophilic sulfur atom can be readily alkylated or acylated to form isothiourea derivatives. These reactions typically proceed by treating the thiocarbanilide with alkyl halides or acyl chlorides under basic conditions. The resulting S-substituted isothioureas are valuable intermediates for further synthesis.

Oxidative Cyclization: Reaction with oxidizing agents can lead to the formation of heterocyclic systems. For instance, oxidative cyclization can yield benzothiazole (B30560) derivatives, a common structural motif in medicinal chemistry.

Reaction with Carbodiimides: The N-H bonds can react with carbodiimides, leading to the formation of guanidine-type structures. This transformation significantly alters the electronic and steric properties of the core structure.

Metal Complexation: The sulfur and nitrogen atoms can act as ligands, coordinating with various metal ions to form stable organometallic complexes. The ability of thioureas to act as monodentate or bidentate ligands makes them versatile in coordination chemistry. nih.gov

The table below summarizes potential functionalization reactions targeting the thiocarbanilide core.

| Reaction Type | Reagent Example | Functionalized Group | Resulting Product Class |

| S-Alkylation | Methyl Iodide (CH₃I) | Thione (C=S) | S-Methylisothiourea |

| S-Acylation | Benzoyl Chloride (C₆H₅COCl) | Thione (C=S) | S-Benzoylisothiourea |

| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | Amine (N-H) | N-Acetylthiourea |

| Oxidative Cyclization | Bromine (Br₂) | Thione and Phenyl Ring | Benzothiazole derivative |

| Guanidinylation | Dicyclohexylcarbodiimide (DCC) | Amine (N-H) | Guanidine derivative |

This table is generated based on the general reactivity of thiourea compounds.

Design and Synthesis of Novel Derivatives with Modified Peripheral Substituents

Modification of the peripheral 2-ethylphenyl substituents offers another avenue for creating a library of derivatives with tailored properties. These modifications can be introduced either before the formation of the thiourea core or by post-synthesis functionalization of the existing this compound molecule.

Pre-Synthethic Modification: This approach involves the synthesis of substituted 2-ethylanilines which are then used as precursors. For example, introducing electron-withdrawing (e.g., -NO₂, -CN) or electron-donating (e.g., -OCH₃, -OH) groups onto the phenyl ring of 2-ethylaniline (B167055) can systematically alter the electronic properties of the final thiocarbanilide derivative. The substituted anilines are then typically reacted with a thiocarbonyl source, such as carbon disulfide or thiophosgene, to yield the target diarylthiourea.

Post-Synthetic Functionalization: Direct chemical modification of the ethyl groups or the aromatic rings of this compound is more challenging due to the potential for competing reactions at the thiourea core. However, reactions such as electrophilic aromatic substitution (e.g., nitration, halogenation) could be employed under carefully controlled conditions to functionalize the phenyl rings.

The following table illustrates the design of novel derivatives through the use of modified aniline (B41778) precursors.

| Precursor: Substituted 2-Ethylaniline | Resulting Derivative Name | Peripheral Modification |

| 4-Nitro-2-ethylaniline | 2,2'-Diethyl-4,4'-dinitrodiphenylthiourea | Electron-withdrawing group |

| 4-Methoxy-2-ethylaniline | 2,2'-Diethyl-4,4'-dimethoxydiphenylthiourea | Electron-donating group |

| 4-Chloro-2-ethylaniline | 4,4'-Dichloro-2,2'-diethyl-diphenylthiourea | Halogen substituent |

| 2-Ethyl-4-aminobenzoic acid | 4,4'-(Thiocarbonylbis(azanediyl))bis(3-ethylbenzoic acid) | Carboxylic acid group |

This table presents hypothetical derivatives based on established synthetic routes for thioureas.

Establishment of Structure-Reactivity Relationships in this compound Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their reactivity is crucial for rational design and application. libretexts.org Structure-reactivity relationships are typically established by systematically varying the substituents on the molecule and quantifying the effect on reaction rates or equilibrium constants. libretexts.orgarkat-usa.org

For this class of compounds, key relationships to investigate include:

Electronic Effects: The introduction of electron-donating groups (EDGs) on the phenyl rings is expected to increase the electron density on the nitrogen and sulfur atoms. This would enhance the nucleophilicity of the sulfur atom, potentially accelerating S-alkylation reactions. Conversely, electron-withdrawing groups (EWGs) would decrease nucleophilicity and increase the acidity of the N-H protons.

Steric Effects: The ethyl groups at the ortho positions already impart significant steric hindrance around the nitrogen atoms. Further increasing the size of these peripheral substituents could hinder reactions that require access to the N-H groups or the central thiocarbonyl carbon.

Hydrogen Bonding: The N-H protons of the thiourea core can act as hydrogen bond donors. Modifications that alter the acidity of these protons or introduce other hydrogen bonding sites can influence intermolecular interactions, solubility, and self-assembly properties.

A quantitative structure-reactivity relationship (QSRR) could be developed by correlating reaction rate constants with electronic parameters (e.g., Hammett constants) of the substituents. nih.gov

| Substituent at 4,4'-positions | Expected Effect on Sulfur Nucleophilicity | Expected Effect on N-H Acidity | Predicted Reactivity in S-Alkylation |

| -OCH₃ (Donating) | Increase | Decrease | Increased |

| -CH₃ (Donating) | Slight Increase | Slight Decrease | Slightly Increased |

| -H (Reference) | Baseline | Baseline | Baseline |

| -Cl (Withdrawing) | Decrease | Increase | Decreased |

| -NO₂ (Strongly Withdrawing) | Significant Decrease | Significant Increase | Significantly Decreased |

This table provides a predictive framework based on established principles of physical organic chemistry.

Exploration of Polymerization and Oligomerization Strategies Incorporating this compound Units

The incorporation of this compound units into polymers or oligomers can create materials with unique properties. Thiourea-containing polymers are explored for their metal-binding capabilities, optical properties, and role in organocatalysis.

Role as a Vulcanization Accelerator: Thiocarbanilides have been historically significant as accelerators in the sulfur vulcanization of rubber. wikipedia.org In this process, the thiocarbanilide facilitates the formation of sulfur cross-links between polymer chains (e.g., polyisoprene), converting tacky natural rubber into a durable, elastic material. wikipedia.org this compound can be expected to function similarly, with the ethyl groups potentially improving its solubility and dispersion in the rubber matrix. This represents an indirect incorporation into a polymer network.

Synthesis of Thiourea-Containing Polymers: Direct polymerization can be achieved by designing bifunctional monomers based on the this compound structure.

Step-Growth Polymerization: A derivative containing two reactive functional groups (e.g., a dicarboxylic acid or a diol, as shown in the table in section 7.2) could be synthesized. This bifunctional monomer could then undergo condensation polymerization with a suitable co-monomer (e.g., a diamine or a diisocyanate) to form a polyester (B1180765) or polyurethane with thiourea units in the polymer backbone.

Chain-Growth Polymerization: A vinyl or acryloyl group could be introduced onto one or both of the phenyl rings. The resulting monomer could then undergo radical or controlled polymerization to yield a polymer with pendant this compound moieties.

The formation of discrete oligomers is also a possibility, particularly through controlled step-wise synthesis or under conditions that limit the degree of polymerization. nih.gov

| Polymerization Strategy | Monomer Design | Resulting Polymer Type | Potential Property |

| Vulcanization | This compound as an additive | Cross-linked polymer network (e.g., vulcanized rubber) | Enhanced elasticity and durability |

| Step-Growth Polymerization | Diacid derivative + Diamine | Polyamide with thiourea units | Metal chelation, thermal stability |

| Chain-Growth Polymerization | Vinyl-substituted derivative | Poly(vinyl-thiourea) | Functional material with pendant thiourea groups |

This table outlines potential strategies for incorporating the target compound into macromolecular structures.

Advanced Analytical Methodologies for 2,2 Diethylthiocarbanilide Research

Chromatographic Separations (HPLC, GC, LC-MS) for Purity Assessment and Mixture Analysis of 2,2'-Diethylthiocarbanilide

Chromatographic techniques are fundamental in determining the purity of this compound and quantifying it in various matrices, such as rubber compounds. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal methods employed for these purposes. ertbv.comcoirubber.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile and thermally sensitive compounds like this compound. edaq.comspectroscopyonline.com For purity assessment, an HPLC method must be developed to separate the main compound from any impurities, which could include starting materials, by-products from synthesis, or degradation products. jocpr.commdpi.com Reversed-phase HPLC is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. ajpaonline.comanalis.com.my Detection is typically achieved using an ultraviolet (UV) detector, as the aromatic rings in this compound absorb UV light. jocpr.com The development of a successful HPLC method involves optimizing parameters such as mobile phase composition, pH, flow rate, and column temperature to achieve adequate separation (resolution) between the analyte and potential impurities. mdpi.comjyoungpharm.org

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. d-nb.infodrawellanalytical.com While this compound itself has a relatively high boiling point, GC analysis may be possible, potentially requiring derivatization to increase its volatility and thermal stability. nih.gov For instance, silylation is a common derivatization technique for compounds with active hydrogens. nih.gov In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. diva-portal.org Separation is based on the differential partitioning of compounds between the two phases. d-nb.info GC coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) is powerful for separating and identifying components in a mixture. journal-of-agroalimentary.ro Pyrolysis-GC-MS is a specific application used in reverse engineering of rubber compounds to identify additives like accelerators. ertbv.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. saspublishers.comijprajournal.comsaiflucknow.org This hyphenated technique is particularly powerful for analyzing complex mixtures. spectroscopyonline.com After the components are separated by the LC system, they are ionized (e.g., by electrospray ionization - ESI) and their mass-to-charge ratio is determined by the mass spectrometer. saiflucknow.org This provides not only quantitative data but also molecular weight information, which is invaluable for confirming the identity of this compound and identifying unknown impurities or degradation products. nih.govrsc.org LC-MS/MS (tandem mass spectrometry) further enhances specificity by fragmenting the initial ion and analyzing the resulting fragment ions, providing structural confirmation. nih.gov

Table 1: Typical Chromatographic Conditions for the Analysis of Rubber Accelerators

| Parameter | HPLC | GC |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer gradient | Helium or Nitrogen (carrier gas) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV-Vis (e.g., at 228 nm or 272 nm) ajpaonline.comanalis.com.my | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Temperature | Ambient or controlled (e.g., 30-40 °C) | Temperature programmed oven (e.g., 50 °C to 300 °C) |

| Sample Prep | Dissolution in a suitable solvent (e.g., acetonitrile) | Dissolution, possible derivatization (e.g., silylation) |

Electrochemical Methods for Redox Characterization of this compound

Electrochemical methods, particularly cyclic voltammetry (CV), are widely used to investigate the redox (reduction-oxidation) properties of molecules. jh.edugamry.com For this compound, understanding its electrochemical behavior is relevant for its role in vulcanization, which involves redox reactions, and for developing electrochemical sensors. The redox characterization of N,N'-disubstituted thioureas provides insight into the expected behavior of this compound. researchgate.netresearchgate.net

Cyclic Voltammetry (CV) involves scanning the potential of an electrode linearly with time between two set values and measuring the resulting current. jh.edu The resulting plot of current versus potential, a cyclic voltammogram, provides information on the redox potentials and the stability of the electrochemically generated species. sfu.calibretexts.org

Studies on related N-benzoylthiourea derivatives show that these compounds typically undergo irreversible redox processes. researchgate.netmdpi.com

Reduction: An irreversible reduction peak is often observed at negative potentials (e.g., -0.5 to -1.1 V), which can be attributed to the reductive cleavage of bonds within the molecule, such as the C-N amide bond in benzoylthioureas. researchgate.net

Oxidation: An oxidation peak at positive potentials (e.g., around +1.0 V) is also characteristic and can be suitable for electroanalytical determination. researchgate.net The exact potential depends on the substituents on the thiourea (B124793) backbone. researchgate.net

The choice of electrode material (e.g., glassy carbon, carbon paste) and solvent system (e.g., ethanol (B145695), acetonitrile with a supporting electrolyte) is critical for obtaining reproducible results. researchgate.nettandfonline.com By analyzing the peak potentials and currents at different scan rates, information about the electron transfer kinetics and the reaction mechanism can be elucidated. libretexts.org

Table 2: Electrochemical Parameters for Related Thiourea Derivatives from Cyclic Voltammetry Studies

| Compound Type | Electrode | Potential Range (vs. SCE/Ag/AgCl) | Observed Process | Reference |

| N-benzoylthiourea derivatives | Glassy Carbon | -0.5 to -1.1 V | Irreversible reduction | researchgate.net |

| N-benzoylthiourea derivatives | Glassy Carbon | ~ +1.0 V | Irreversible oxidation | researchgate.net |

| Ferrocene-based thioureas | Glassy Carbon | Varies | Reversible Fe(II)/Fe(III) oxidation | tandfonline.com |

| N-benzoyl-N′,N′-di-n-butyl-thiourea Copper Complex | Carbon Paste | +0.8 to -0.8 V | Multiple Cu redox states | tandfonline.com |

Hyphenated Techniques for Comprehensive Analysis of this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples containing this compound. saspublishers.commdpi.comnumberanalytics.com These techniques provide a multi-dimensional analysis, yielding information on both the quantity and identity of the components. nih.govijprajournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic hyphenated technique ideal for analyzing volatile and semi-volatile components of a mixture. tandfonline.com In the context of rubber analysis, pyrolysis-GC-MS can be used to break down the polymer matrix and identify additives like this compound based on their specific pyrolysis products and mass spectra. ertbv.com Standard GC-MS is also used to analyze extracts from rubber products or environmental samples to identify and quantify residual accelerators or their degradation products. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful hyphenated technique for non-volatile compounds like this compound. spectroscopyonline.comrsc.org It is widely used for:

Impurity Profiling: Identifying and quantifying trace-level impurities in the raw material. jocpr.com

Metabolite and Degradation Product Identification: Analyzing environmental or biological samples to identify transformation products of this compound. nih.gov

Formulation Analysis: Quantifying the amount of accelerator in a complex rubber formulation. ertbv.com

The combination of HPLC separation with high-resolution mass spectrometry (HRMS), such as in LC-QTOF-MS (Quadrupole Time-of-Flight) or LC-Orbitrap-MS , allows for the determination of elemental composition from accurate mass measurements, greatly aiding in the identification of unknown compounds. nih.gov

Other Hyphenated Techniques like LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) and LC-FTIR (Liquid Chromatography-Fourier Transform Infrared Spectroscopy) can provide complementary structural information, although they are generally less sensitive than MS-based methods. nih.gov These techniques are powerful for definitively elucidating the structure of unknown impurities or transformation products.

Development of Emerging Analytical Techniques for Trace Analysis and In-Situ Monitoring of this compound

Research continues to push the boundaries of analytical chemistry, leading to emerging techniques with enhanced sensitivity, specificity, and real-time monitoring capabilities applicable to this compound.

Trace Analysis: The detection of this compound and its transformation products in environmental matrices (water, soil) is a growing concern. nih.govpjoes.com

Ultra-High Performance Liquid Chromatography (UHPLC): The use of UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) significantly improves separation efficiency and reduces analysis time, allowing for the detection of analytes at very low concentrations (ng/L or pg/L levels). rsc.orgnih.gov This is crucial for monitoring environmental contamination.

Advanced Sample Preparation: Techniques like Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) are being refined to efficiently extract and pre-concentrate trace amounts of organic pollutants like thiourea derivatives from environmental samples before instrumental analysis. researchgate.nete-bookshelf.de

X-Ray Based Techniques: Synchrotron-based X-ray techniques offer powerful in-situ analysis of trace elements and can be applied to study the interaction of sulfur-containing compounds with other materials, although their application directly to organic molecules like this compound is less common. nih.gov

In-Situ Monitoring: A significant area of development is the ability to monitor chemical processes in real-time. For this compound, this is highly relevant to its function during rubber vulcanization. ewmedico.comjet-mills.com

Spectroscopic Rheology: Techniques like Rheo-IR combine rheological measurements (which track the change in mechanical properties during curing) with in-situ FTIR spectroscopy. dkt2024.de This allows researchers to directly correlate the chemical changes (e.g., consumption of the accelerator, formation of crosslinks) with the physical changes in the rubber, providing a detailed understanding of the vulcanization mechanism. dkt2024.de

Dielectric Cure Monitoring: In-situ dielectric analysis (DEA) is another emerging technique where sensors embedded in the mold measure changes in the electrical properties (capacitance and conductance) of the rubber compound during vulcanization. dntb.gov.uaresearchgate.net These electrical changes are related to the degree of cure and can be correlated with data from traditional rheometers, offering a method for real-time process control. researchgate.net

Electrochemical Sensors: There is potential for the development of dedicated electrochemical sensors for the in-situ monitoring of vulcanization accelerators. Modified electrodes, perhaps incorporating molecularly imprinted polymers or specific catalysts, could be designed to provide a real-time response to the concentration of this compound or its active intermediates during the curing process. tandfonline.com

Potential Academic Applications of 2,2 Diethylthiocarbanilide in Materials Science and Catalysis

Investigation of 2,2'-Diethylthiocarbanilide in Catalytic Processes, particularly Transition Metal Catalysis

Thiourea (B124793) derivatives are recognized for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. nih.gov The catalytic activity of such complexes is a subject of ongoing research. The sulfur and nitrogen atoms of the thiourea moiety in this compound can serve as effective donor sites, allowing the molecule to act as a versatile ligand. primescholars.com This coordination capability is fundamental to its potential application in transition metal catalysis.

Transition metals and their compounds are known to function as catalysts due to their ability to exist in various oxidation states and to adsorb other substances onto their surfaces, thereby activating them. aensiweb.comresearchgate.net By forming complexes with metals like palladium, nickel, or copper, this compound could modulate the metal center's electronic and steric properties, influencing the catalytic cycle's efficiency and selectivity. For instance, palladium complexes with N,N'-dibenzylthiourea, a structurally related compound, have shown potential as catalysts in cross-coupling reactions.

The general catalytic mechanisms involving thiourea derivatives often rely on their capacity to activate substrates through hydrogen bonding or by directly participating in the catalytic cycle as a ligand. nih.gov In the context of transition metal catalysis, the this compound ligand could stabilize the metal center, facilitate oxidative addition and reductive elimination steps, and ultimately enhance the catalytic turnover. Research into aroyl substituted thioureas has highlighted their application as catalysts in the oxidation of alcohols. researchgate.net While direct studies on this compound are limited, the established catalytic utility of analogous compounds suggests a promising field of investigation.

Table 1: Examples of Catalytic Applications of Substituted Thiourea-Metal Complexes

| Thiourea Derivative | Metal Center | Catalytic Application |

| N,N'-Dibenzylthiourea | Palladium(II) | Potential for cross-coupling reactions |

| Aroyl Substituted Thioureas | Not specified | Oxidation of alcohols researchgate.net |

| General Thiourea Derivatives | Various | Stereoselective organic transformations aensiweb.com |

| Thiocarbanilide (B123260) | Manganese(II) | Formation of organometallic complexes primescholars.com |

Development of Novel Functional Materials Incorporating this compound Scaffolds

The development of advanced functional materials is a cornerstone of modern materials science, aiming to create materials with specific, tailored properties. cmu.eduidu.ac.idnewcastle.edu.au Substituted thioureas have been explored for various material applications, including their use as stabilizers, flame retardants, and components in polymer composites. Thiocarbanilide (N,N'-diphenylthiourea), for example, is utilized as a vulcanization accelerator in the rubber industry and as a stabilizer for polymers like PVC and PVDC. wikipedia.org